molecular formula C19H21NO4S B2934812 N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034222-43-8

N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2934812
CAS RN: 2034222-43-8
M. Wt: 359.44
InChI Key: CKAILJRWJNPOIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in determining its pharmacological properties. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications.


Physical And Chemical Properties Analysis

Understanding the physical and chemical properties of a compound is crucial for drug development. The compound has been evaluated for its pharmacological properties, leading to the identification of bioisosteres with improved physicochemical parameters, metabolic stability, and physico-kinetic profile.

Scientific Research Applications

Antimicrobial Agents

Benzofuran derivatives have been identified as promising frameworks for developing new antimicrobial agents . The compound could potentially be synthesized and tested for its efficacy against various microbial strains. Its unique structure may offer a novel mechanism of action against pathogens, which is crucial in the face of rising antibiotic resistance.

Anti-Breast Cancer Agents

Research has indicated that benzofuran-containing compounds exhibit significant potential as anti-breast cancer agents . This particular sulfonamide could be explored for its cytotoxic effects on breast cancer cell lines, possibly offering a new avenue for cancer therapy.

Natural Product Synthesis

The benzofuran moiety is a common feature in many natural products with complex structures and diverse biological activities . As such, this compound could serve as a key intermediate in the total synthesis of such natural products, aiding in the discovery of new drugs and biological probes.

Anti-Inflammatory Applications

Adamantane derivatives, similar to the benzofuran sulfonamide under discussion, have shown potential anti-inflammatory properties. This suggests that the compound could be investigated for its use in treating inflammatory diseases, leveraging its structural similarity to known anti-inflammatory agents.

Anti-Tumor Activities

Studies have demonstrated that adamantane-related molecules possess anti-tumor activities. This compound’s ability to inhibit the growth of various cancer cell lines, including prostate, lung, and colon cancer cells, could be a focal point of oncological research.

Drug Design and Neuroscience

Compounds like N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide , which share structural similarities with the sulfonamide , have vast potential in pharmacology and neuroscience. This suggests that the compound could be utilized in the design of new drugs targeting neurological pathways and disorders.

Future Directions

Benzofuran compounds are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds. Future research may focus on the synthesis and characterization of novel benzofuran derivatives, including “N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide”, and their potential applications in drug discovery and development.

Mechanism of Action

Target of Action

They have shown promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Mode of Action

The compound might interact with its targets, leading to changes that inhibit the growth of cancer cells .

Result of Action

The compound exhibits promising cytotoxic properties against various cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action could include the inhibition of cell growth and proliferation, leading to the death of cancer cells .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-13-10-16(23-3)8-9-19(13)25(21,22)20-14(2)11-17-12-15-6-4-5-7-18(15)24-17/h4-10,12,14,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAILJRWJNPOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide

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